molecular formula C21H18N4O B12202833 N-methyl-N-phenyl-2-(2-(2-pyridyl)benzimidazolyl)acetamide

N-methyl-N-phenyl-2-(2-(2-pyridyl)benzimidazolyl)acetamide

Cat. No.: B12202833
M. Wt: 342.4 g/mol
InChI Key: YCSRXGZGIYVSFW-UHFFFAOYSA-N
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Description

N-methyl-N-phenyl-2-(2-(2-pyridyl)benzimidazolyl)acetamide is a complex organic compound that features a benzimidazole core, a pyridine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-phenyl-2-(2-(2-pyridyl)benzimidazolyl)acetamide typically involves multi-step organic reactions. One common method is the condensation of N-methyl-N-phenylacetamide with 2-(2-pyridyl)benzimidazole under acidic or basic conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenyl-2-(2-(2-pyridyl)benzimidazolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-N-phenyl-2-(2-(2-pyridyl)benzimidazolyl)acetic acid, while reduction may produce N-methyl-N-phenyl-2-(2-(2-pyridyl)benzimidazolyl)ethanol.

Scientific Research Applications

N-methyl-N-phenyl-2-(2-(2-pyridyl)benzimidazolyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-2-(2-(2-pyridyl)benzimidazolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-phenylacetamide
  • 2-(2-pyridyl)benzimidazole
  • N-methyl-2-pyridylacetamide

Uniqueness

N-methyl-N-phenyl-2-(2-(2-pyridyl)benzimidazolyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzimidazole and pyridine rings enhances its potential as a versatile ligand and bioactive molecule, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

IUPAC Name

N-methyl-N-phenyl-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide

InChI

InChI=1S/C21H18N4O/c1-24(16-9-3-2-4-10-16)20(26)15-25-19-13-6-5-11-17(19)23-21(25)18-12-7-8-14-22-18/h2-14H,15H2,1H3

InChI Key

YCSRXGZGIYVSFW-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4

Origin of Product

United States

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